1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups, one substituted with a chlorine atom and the other with an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and 4-ethylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzylic positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the benzyl groups to their corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex piperazine derivatives.
Biology: Research has explored the compound’s potential as a ligand for binding to specific biological targets, such as receptors or enzymes.
Medicine: The compound has been investigated for its potential pharmacological properties, including its ability to modulate neurotransmitter systems.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target. For example, in pharmacological studies, the compound may interact with neurotransmitter receptors, influencing their signaling pathways.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzylpiperazine: This compound lacks the additional substituents on the benzyl groups, making it less complex in structure.
1-(4-methylbenzyl)-4-(4-chlorobenzyl)piperazine: This compound has a methyl group instead of an ethyl group, which can influence its chemical properties and reactivity.
1-(4-fluorobenzyl)-4-(4-ethylbenzyl)piperazine: The presence of a fluorine atom instead of a chlorine atom can affect the compound’s electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, binding affinity, and overall properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSRPFHVAGISQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.